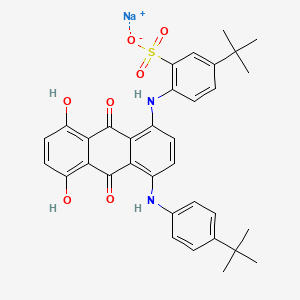

Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate

Description

Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate is a sodium salt of an anthracenedione derivative. Its structure comprises an anthraquinone core functionalized with hydroxyl, amino, and tert-butylphenyl groups, along with a benzenesulfonate moiety. The tert-butyl groups enhance hydrophobicity and steric bulk, while the sulfonate group improves aqueous solubility, a critical feature for biological applications.

Properties

CAS No. |

83006-68-2 |

|---|---|

Molecular Formula |

C34H33N2NaO7S |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

sodium;5-tert-butyl-2-[[4-(4-tert-butylanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C34H34N2O7S.Na/c1-33(2,3)18-7-10-20(11-8-18)35-22-13-14-23(36-21-12-9-19(34(4,5)6)17-26(21)44(41,42)43)28-27(22)31(39)29-24(37)15-16-25(38)30(29)32(28)40;/h7-17,35-38H,1-6H3,(H,41,42,43);/q;+1/p-1 |

InChI Key |

LYQIEAINLLYXME-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 5-(tert-butyl)-2-[[4-[[4-(tert-butyl)phenyl]amino]-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by sulfonation and subsequent reactions to introduce the tert-butyl and phenylamino groups. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

EINECS 280-117-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anthracene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Synthesis Overview

The synthesis of sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate involves several steps:

- Preparation of Anthracene Derivative : The initial step involves synthesizing the anthracene derivative through reactions that introduce hydroxyl and dioxo groups.

- Sulfonation : The anthracene derivative undergoes sulfonation to incorporate the benzenesulfonate group.

- Introduction of tert-butyl and Phenylamino Groups : Subsequent reactions are performed to attach the tert-butyl and phenylamino groups to the structure.

Pharmaceutical Research

Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate has been studied for its potential therapeutic effects. Its structural components suggest possible activity against various diseases:

- Anticancer Activity : The compound's anthracene core is known for its photodynamic properties, which can be harnessed in cancer therapies where light activation induces cytotoxicity in tumor cells.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures exhibit enzyme inhibitory potential. Sodium 5-(tert-butyl)-2... could be evaluated for its ability to inhibit enzymes such as:

- α-glucosidase : Important in managing diabetes by slowing carbohydrate absorption.

Material Science

The compound may also find applications in material science due to its unique electronic properties derived from the anthracene moiety. Potential uses include:

- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy could be explored in solar cell technology.

Case Study 1: Anticancer Activity

A study conducted on similar anthracene derivatives demonstrated significant cytotoxicity against various cancer cell lines when exposed to light. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

Research into sulfonamide derivatives has shown promising results in inhibiting α-glucosidase activity, suggesting that sodium 5-(tert-butyl)-2... could have similar effects. In vitro assays demonstrated IC50 values indicating effective inhibition.

Mechanism of Action

The mechanism of action of EINECS 280-117-3 involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of anthracenedione derivatives. Key structural analogues include:

Key Comparative Insights

Substituent Effects on Bioactivity The tert-butylphenylamino group in the target compound provides greater steric hindrance and hydrophobicity compared to the isopropylamino group in CAS 83027-44-3. This may influence binding affinity to biological targets, though direct data are lacking . In contrast, NSC 301739’s bis-aminoethyl-hydroxyethylamino groups enable strong DNA intercalation, contributing to its antitumor efficacy. However, its hydrochloride salt formulation may limit solubility compared to the sulfonate-based target compound .

Solubility and Formulation

- The sulfonate group in the target compound enhances water solubility, reducing aggregation risks in biological systems. NSC 301739, as a dihydrochloride, showed dose-limiting thrombocytopenia and leukopenia, possibly linked to solubility-dependent toxicity .

Research Findings and Limitations

- NSC 301739: Demonstrated efficacy against P388 leukemia (ILS >200%) and B16 melanoma in mice but caused hematological toxicity. Resistance profiles were favorable compared to doxorubicin .

- Target Compound: No direct biological data are available. Its design suggests optimization for solubility and target engagement, but empirical studies are needed to validate efficacy and safety.

Biological Activity

Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate is a complex organic compound with notable biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following molecular formula:

Its molecular weight is approximately 636.7 g/mol . The structure features multiple functional groups that contribute to its biological activity, including sulfonate and hydroxyl groups.

Research indicates that compounds similar to Sodium 5-(tert-butyl)-2-((4-((4-(tert-butyl)phenyl)amino)-9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino)benzenesulphonate may act as inhibitors of tubulin polymerization. This inhibition disrupts the microtubule dynamics within cells, leading to cytotoxic effects particularly in cancer cells. The compound's ability to bind to the colchicine site on β-tubulin is critical for its function as a vascular disrupting agent (VDA) .

Anticancer Properties

Several studies have evaluated the anticancer potential of similar compounds. For instance:

- Cytotoxicity : Compounds with structural similarities have demonstrated significant cytotoxicity against various human cancer cell lines. The mechanism often involves apoptosis induction and disruption of the cell cycle .

- Inhibition of Tumor Growth : In vivo studies have shown that VDAs can lead to tumor necrosis by damaging the tumor-associated vasculature .

Case Studies

- Study on Tubulin Polymerization Inhibition :

- Evaluation in Animal Models :

Data Summary Table

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Synthesis typically involves coupling tert-butyl-substituted aniline derivatives with anthraquinone sulfonate precursors under controlled acidic conditions. Purification employs solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol and water, followed by elution with methanol:2-propanol (1:1 v/v) . Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches . For anthraquinone sulfonates, chromatographic separation with sodium 1-octanesulfonate-based mobile phases (pH 4.6) is effective .

Q. Which analytical techniques are most robust for characterizing this compound?

- Structural Elucidation : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves complex substituent arrangements, particularly for anthraquinone derivatives .

- Purity Analysis : Reverse-phase HPLC with a methanol:sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) ensures separation from byproducts .

- Spectroscopic Confirmation : High-resolution NMR (¹H/¹³C) and FT-IR validate functional groups like sulfonate and tert-butyl moieties .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Store at −18°C in amber glass vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC, identify degradation products . For anthraquinone derivatives, avoid exposure to strong oxidizers, as hydroxyl and amino groups are prone to oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for probing reaction mechanisms involving this compound?

Use factorial design to evaluate variables (e.g., temperature, pH, catalyst concentration) in cross-coupling reactions. A 2³ factorial matrix (8 experiments) identifies synergistic effects and optimizes yield . Pair this with density functional theory (DFT) to model transition states and validate experimental kinetics .

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Cross-validate computational models (e.g., COMSOL Multiphysics simulations) with empirical data by:

- Conducting sensitivity analyses to identify outlier parameters.

- Using Bayesian statistics to refine reaction path probabilities .

- Re-examining solvent effects (e.g., dielectric constant adjustments) in DFT calculations .

Q. What methodologies elucidate degradation pathways in environmental or biological systems?

- Environmental Persistence : Simulate wastewater treatment using SPE-HRMS (high-resolution mass spectrometry) to detect transformation products like hydroxylated or sulfonated fragments .

- Metabolic Pathways : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-QTOF-MS to identify phase I/II metabolites .

Q. How can toxicity profiles be systematically evaluated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.